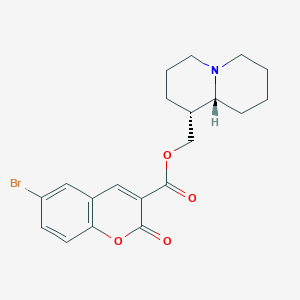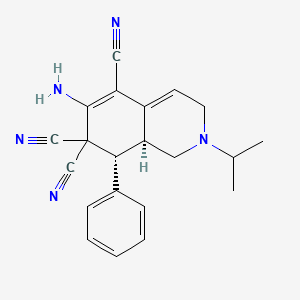![molecular formula C16H19N3O4S B11101989 4-{3-[(N,N'-diethylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid](/img/structure/B11101989.png)
4-{3-[(N,N'-diethylcarbamimidoyl)sulfanyl]-2,5-dioxopyrrolidin-1-yl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is a complex organic compound with a unique structure that includes a pyrrolidinyl ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID typically involves multiple steps. One common method includes the reaction of ethylamine with an appropriate precursor to form the ethylamino group. This is followed by the introduction of the ethylimino group through a condensation reaction. The sulfanyl group is then added via a thiolation reaction, and the pyrrolidinyl ring is formed through cyclization. Finally, the benzoic acid moiety is introduced through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino groups to amines.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoic acid derivatives.
Scientific Research Applications
4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves its interaction with specific molecular targets. The ethylamino and ethylimino groups can form hydrogen bonds with target proteins, while the sulfanyl group can participate in redox reactions. The pyrrolidinyl ring and benzoic acid moiety contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{[(1,3-benzodioxol-5-ylimino)(ethylamino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid
- 4-(3-{[(ethylamino)(phenylimino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid
Uniqueness
4-(3-{[(ETHYLAMINO)(ETHYLIMINO)METHYL]SULFANYL}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H19N3O4S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[3-(N,N'-diethylcarbamimidoyl)sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H19N3O4S/c1-3-17-16(18-4-2)24-12-9-13(20)19(14(12)21)11-7-5-10(6-8-11)15(22)23/h5-8,12H,3-4,9H2,1-2H3,(H,17,18)(H,22,23) |
InChI Key |
OHVLUMXZCQGDPV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=NCC)SC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-[(pentafluorophenyl)amino]-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11101908.png)
![N'-[(E)-(5-iodofuran-2-yl)methylidene]-2-[(4-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11101925.png)
![4-methyl-N-{3-[(4-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B11101929.png)
![N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-6-chloro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B11101931.png)
![N'-[(E)-[4-(Diethylamino)-3-nitrophenyl]methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11101937.png)
![2-phenyl-N'-[(1E)-1-phenylbutylidene]cyclopropanecarbohydrazide](/img/structure/B11101938.png)
![N-{2-Oxo-2-[2-(2-oxo-1,2-dihydro-3H-indol-3-yliden)hydrazino]ethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B11101945.png)
![3-amino-4-(4-nitrophenyl)-5-oxo-5H-indeno[1,2-b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B11101946.png)
![4-methyl-N-[6-methyl-3-(piperidine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]benzamide](/img/structure/B11101950.png)

methyl}phosphonate](/img/structure/B11101961.png)

methanone](/img/structure/B11101994.png)

